UU-T02

概要

説明

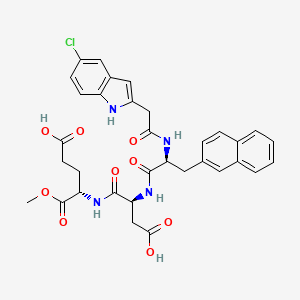

UU-T02 is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including carboxylic acid, amide, and methoxy groups, which contribute to its unique chemical properties and reactivity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of UU-T02 typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, such as 5-chloro-1H-indole-2-carboxylic acid and naphthalene-2-yl-propanamide. These intermediates are then coupled through amide bond formation, followed by further functional group modifications to introduce the carboxylic acid and methoxy groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to ensure high purity and efficiency. Techniques such as chromatography and crystallization are often employed to purify the final product.

化学反応の分析

Types of Reactions

UU-T02 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert amide groups to amines or reduce other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

科学的研究の応用

Efficacy in Cancer Models

- Colorectal Cancer : Studies have shown that UU-T02 significantly inhibits the growth of colorectal cancer cell lines by blocking the Wnt/β-catenin signaling pathway. In vitro assays demonstrated a reduction in cell viability and proliferation in Wnt-dependent cell lines such as HCT116 and SW480 .

- Prostate Cancer : The compound has also been tested in prostate cancer models, showing promising results in disrupting β-catenin/TCF interactions, which are implicated in the progression of this cancer type .

- Cancer Stem Cells : Notably, this compound has been identified as having potential effects on colon cancer stem cells, which are often resistant to conventional therapies. By inhibiting the self-renewal capacity of these cells, this compound may enhance the effectiveness of existing treatment regimens .

Case Study 1: Colorectal Cancer Treatment

In a preclinical study involving xenograft models of colorectal cancer, administration of this compound resulted in significant tumor growth inhibition compared to control groups. The treatment led to decreased levels of Wnt target gene expression, demonstrating its potential as a therapeutic agent .

Case Study 2: Prostate Cancer Models

In another study focusing on prostate cancer, this compound was shown to effectively reduce tumor size and inhibit tumor cell proliferation by targeting the β-catenin/TCF interaction. The findings suggest that structural modifications to enhance potency could further improve its therapeutic profile .

Comparative Data Table

| Compound | Target Interaction | Ki Value (μM) | Selectivity (over β-catenin interactions) | Application Area |

|---|---|---|---|---|

| This compound | β-catenin/TCF | 1.32 | 175x (E-cadherin), 64x (APC) | Colorectal & Prostate Cancer |

| Other Inhibitors | Various Wnt signaling pathways | Varies | Varies | Various cancers |

作用機序

The mechanism of action of UU-T02 involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups enable it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, modulating their activity and leading to specific biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.

類似化合物との比較

Similar Compounds

5-chloro-1H-indole-2-carboxylic acid: Shares the indole core structure but lacks the additional functional groups.

Naphthalene-2-yl-propanamide: Contains the naphthalene moiety but differs in the amide linkage and other substituents.

tert-Butyl carbamate: A simpler compound with a carbamate group, used in different chemical contexts.

Uniqueness

UU-T02 is unique due to its combination of functional groups and stereochemistry, which confer specific reactivity and biological activity

生物活性

UU-T02 is a small molecule compound that has garnered attention for its potential as an inhibitor of the Wnt/β-catenin signaling pathway, a critical pathway involved in various cellular processes, including cell proliferation and differentiation. This pathway is often dysregulated in cancers, making this compound a candidate for therapeutic development.

This compound primarily targets the interaction between β-catenin and T-cell factor (Tcf), disrupting their protein-protein interactions (PPIs). The compound exhibits a binding affinity characterized by a Ki value of approximately 1.32 ± 0.56 μM against wild-type β-catenin, indicating its effectiveness in inhibiting this crucial interaction . The selectivity of this compound is notable; it shows significantly higher selectivity for β-catenin/Tcf interactions over β-catenin/cadherin and β-catenin/APC interactions, with fold differences of 175.1 and 63.7, respectively .

Inhibitory Activity

The biological activity of this compound has been assessed through various assays that measure its impact on cancer cell lines:

- Cell-Based Assays : Inhibition of cell growth was observed in colon cancer cell lines SW480 and HCY116, with IC50 values recorded at 2.0 μM and 31 μM, respectively .

- Xenograft Models : In vivo studies demonstrated that this compound reduced tumor growth and induced differentiation of cancer stem cells (CSCs) in mouse xenograft models, emphasizing its potential as an anti-cancer agent .

Structure-Activity Relationship (SAR)

The structure of this compound includes two carboxylate groups which are essential for its binding to β-catenin. However, these groups also contribute to poor cell membrane permeability, which limits its cell-based activity . Further optimization efforts are ongoing to enhance its cellular uptake and potency.

Research Findings Summary

The following table summarizes key research findings related to the biological activity of this compound:

Case Studies

- Colon Cancer Treatment : A study evaluated the effects of this compound on colon cancer stem cells, showing significant inhibition of self-renewal capabilities linked to high Wnt/β-catenin activity characteristic of these cells. The results indicated that this compound could potentially serve as a therapeutic agent targeting colon cancer stem cells specifically .

- Optimization for Cellular Uptake : Research focused on enhancing the cellular uptake of this compound by modifying its structure to include a nuclear localization sequence (NLS). This modification resulted in improved uptake and distribution within cells, suggesting that structural optimization can significantly enhance the efficacy of β-catenin inhibitors like this compound .

特性

IUPAC Name |

(4S)-4-[[(2S)-3-carboxy-2-[[(2S)-2-[[2-(5-chloro-1H-indol-2-yl)acetyl]amino]-3-naphthalen-2-ylpropanoyl]amino]propanoyl]amino]-5-methoxy-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H33ClN4O9/c1-47-33(46)25(10-11-29(40)41)37-32(45)27(17-30(42)43)38-31(44)26(13-18-6-7-19-4-2-3-5-20(19)12-18)36-28(39)16-23-15-21-14-22(34)8-9-24(21)35-23/h2-9,12,14-15,25-27,35H,10-11,13,16-17H2,1H3,(H,36,39)(H,37,45)(H,38,44)(H,40,41)(H,42,43)/t25-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGTICZUBRHDIMI-QKDODKLFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CC2=CC=CC=C2C=C1)NC(=O)CC3=CC4=C(N3)C=CC(=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CC2=CC=CC=C2C=C1)NC(=O)CC3=CC4=C(N3)C=CC(=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H33ClN4O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

665.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。